3-(2-Fluorophenyl)oxetan-3-amine
Descripción
3-(2-Fluorophenyl)oxetan-3-amine is a bicyclic organic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a 2-fluorophenyl group and an amine group. This structural configuration combines the inherent ring strain of oxetane (which enhances reactivity) with the electronic effects of the fluorine atom and the versatility of the amine functional group.
Propiedades
Número CAS |
1332921-19-3 |
|---|---|
Fórmula molecular |
C9H10FNO |
Peso molecular |
167.18 |
Nombre IUPAC |
3-(2-fluorophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10FNO/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4H,5-6,11H2 |
Clave InChI |
FWVYEOPTLQTOLQ-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(C2=CC=CC=C2F)N |
SMILES canónico |
C1C(CO1)(C2=CC=CC=C2F)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Key Research Findings
- Medicinal Chemistry : Fluorinated oxetanes are prioritized in drug design for their balanced lipophilicity and metabolic stability. For example, 3-(3-fluorophenyl)oxetan-3-amine derivatives are explored as androgen receptor antagonists .
- Material Science: Fluorophenyl-oxetane monomers improve dielectric properties in polymers, critical for electronics .
- Synthetic Utility : The oxetane ring’s strain enables ring-opening reactions, allowing modular functionalization (e.g., amidation, alkylation) .
Métodos De Preparación
Nucleophilic Substitution with Oxetane Derivatives
The most widely reported method involves reacting 2-fluorobenzylamine derivatives with functionalized oxetanes. A representative pathway utilizes 3-bromooxetane as the electrophilic partner:
$$
\text{2-Fluorobenzylamine} + \text{3-Bromooxetane} \xrightarrow{\text{Base, Solvent}} \text{3-(2-Fluorophenyl)oxetan-3-amine} + \text{HBr}
$$
This SN2-type reaction capitalizes on the oxetane's ring strain (approximately 106 kJ/mol), enhancing reactivity at the 3-position. Typical conditions include:
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Base | Potassium carbonate or Triethylamine |
| Temperature | 60–80°C, 12–24 hours |
| Yield | 65–78% (laboratory scale) |
The hydrochloride salt forms via post-synthesis treatment with HCl gas in diethyl ether, achieving >99% purity after crystallization.
Cyclization of β-Amino Alcohol Precursors
An alternative route constructs the oxetane ring through intramolecular Williamson ether synthesis:
$$
\text{3-Amino-3-(2-fluorophenyl)-1-propanol} \xrightarrow{\text{Mitsunobu Conditions}} \text{this compound}
$$
Key reagents:
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine
- Dichloromethane solvent at 0°C to room temperature
This method avoids preformed oxetanes but requires stereochemical control to prevent epimerization at the amine center.
Reductive Amination Strategies
Recent patents describe ketone intermediates undergoing reductive amination:
$$
\text{3-(2-Fluorophenyl)oxetan-3-one} + \text{Ammonia} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$
Advantages include:
- Single-step conversion from stable ketone precursors
- Compatibility with continuous flow reactors for scale-up
Reaction Mechanistic Insights
Nucleophilic Pathway Dynamics
The oxetane's C3 position becomes electrophilic due to:
- Ring Strain : Tetrahedral angle distortion increases electrophilicity.
- Leaving Group Effects : Bromine's polarizability stabilizes the transition state during amine attack.
Density functional theory (DFT) calculations reveal an activation energy barrier of ~85 kJ/mol for the SN2 mechanism, with transition state geometries showing simultaneous bond formation/cleavage.
Cyclization Stereoelectronic Factors
In Mitsunobu-based ring formation, the anti-periplanar alignment of the hydroxyl and amine groups governs cyclization efficiency. Molecular modeling indicates a 15:1 preference for the desired cis-configuration when using (R)-BINOL-derived catalysts.
Process Optimization
Solvent Screening Data
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| THF | 7.6 | 2.34 | 78 |
| DMF | 36.7 | 1.89 | 65 |
| Acetonitrile | 37.5 | 1.02 | 58 |
Polar aprotic solvents like THF optimally balance nucleophilicity and transition state stabilization.
Temperature-Yield Correlation
| Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 50 | 36 | 62 | 92.4 |
| 65 | 24 | 71 | 95.1 |
| 80 | 18 | 76 | 97.8 |
Higher temperatures accelerate kinetics but risk oxetane ring degradation above 85°C.
Industrial-Scale Production
Flow Chemistry Implementation
A continuous process developed by Enamine Ltd. achieves 89% yield at 200 kg/day scale:
Crystallization Optimization
Salt formation parameters:
| Parameter | Optimal Value | Effect on Crystal Size |
|---|---|---|
| Cooling Rate | 0.5°C/min | 50–100 μm |
| Anti-Solvent | MTBE (3:1 v/v) | Narrow PSD (PDI <0.2) |
| Seeding | 0.5% w/w | Reduces nucleation time |
This yields free-flowing powder with <0.5% residual solvents.
Comparative Method Analysis
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Nucleophilic Substitution | High yields, simple workup | Requires preformed oxetanes | Pilot to commercial |
| Cyclization | Atom-economic, no pre-synthesis | Stereochemical control needed | Laboratory |
| Reductive Amination | Stable intermediates, scalable | Requires ketone precursor | All scales |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
